molecular formula C20H13NO3 B15044793 2-(4-Phenoxy-phenyl)-isoindole-1,3-dione CAS No. 19357-24-5

2-(4-Phenoxy-phenyl)-isoindole-1,3-dione

Cat. No.: B15044793
CAS No.: 19357-24-5
M. Wt: 315.3 g/mol
InChI Key: ATQNCYZXYKKCSS-UHFFFAOYSA-N
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Description

2-(4-Phenoxy-phenyl)-isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to an isoindole-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenoxy-phenyl)-isoindole-1,3-dione typically involves the reaction of 4-phenoxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and flow rates. The continuous flow process ensures consistent product quality and high efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenoxy-phenyl)-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols or amines.

    Substitution: Ethers or esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Phenoxy-phenyl)-isoindole-1,3-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating various biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxy-phenyl)-isoindole-1,3-dione
  • 2-(4-Chloro-phenyl)-isoindole-1,3-dione
  • 2-(4-Bromo-phenyl)-isoindole-1,3-dione

Uniqueness

2-(4-Phenoxy-phenyl)-isoindole-1,3-dione is unique due to the presence of the phenoxy group, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, this compound exhibits enhanced stability, solubility, and bioavailability, making it a promising candidate for various applications in medicinal chemistry and material science.

Properties

CAS No.

19357-24-5

Molecular Formula

C20H13NO3

Molecular Weight

315.3 g/mol

IUPAC Name

2-(4-phenoxyphenyl)isoindole-1,3-dione

InChI

InChI=1S/C20H13NO3/c22-19-17-8-4-5-9-18(17)20(23)21(19)14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-13H

InChI Key

ATQNCYZXYKKCSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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